The synthesis of Schisantherin M can be achieved through various methods, including:
In laboratory settings, researchers often employ high-performance liquid chromatography (HPLC) to purify and analyze the compound during synthesis. The yield and purity of Schisantherin M can be optimized by adjusting solvent ratios and extraction times.
Schisantherin M features a complex molecular structure characterized by multiple hydroxyl and methoxy groups attached to a central indene framework. This unique arrangement contributes to its biological activities.
Schisantherin M can undergo several chemical reactions typical of lignans:
The reactivity of Schisantherin M is influenced by its functional groups, which can participate in electrophilic aromatic substitution reactions or form complexes with metal ions.
The mechanism by which Schisantherin M exerts its effects involves several pathways:
Studies have demonstrated that Schisantherin M can significantly reduce markers of oxidative stress in vitro and in vivo models.
Schisantherin M has several promising applications in scientific research:
Schisantherin A (STA), a dibenzocyclooctadiene lignan from Schisandra chinensis, exhibits multimodal neuroprotective effects. Its chemical structure—featuring methylenedioxy, benzoyloxy, and methoxyl groups—is critical for crossing the blood-brain barrier and interacting with neuronal targets [1] [8].
In MPTP-induced Parkinson’s disease (PD) models, STA preserves tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra. Mechanistically, it activates the PI3K/Akt survival pathway, counteracting MPTP-induced Akt phosphorylation suppression. Concurrently, STA upregulates CREB-mediated Bcl-2 expression, reducing the Bax/Bcl-2 ratio and inhibiting mitochondrial apoptosis. Compared to other lignans (e.g., schizandrin A), STA’s benzoyloxy substituent enhances its neuroprotective efficacy by 40–60% in SH-SY5Y cells exposed to MPP⁺ [1] [8] [2].
STA mitigates Alzheimer’s disease (AD) pathogenesis by targeting amyloid-β (Aβ) aggregation and tau hyperphosphorylation. It reduces oxidative stress-induced APP cleavage, limiting Aβ₁₋₄₂ oligomerization. Additionally, STA inhibits glycogen synthase kinase-3β (GSK-3β), a key kinase driving tau hyperphosphorylation. This dual action preserves microtubule stability and prevents neurofibrillary tangle formation in vitro [3] [9]. The compound’s antioxidant properties further suppress neuroinflammation triggered by Aβ plaques [1].
STA enhances mitochondrial resilience by activating the Nrf2/ARE pathway, boosting endogenous antioxidants (SOD, catalase, GPx). In PD models, it reduces reactive oxygen species (ROS) by 50% and inhibits lipid peroxidation. STA also improves complex I activity in the electron transport chain, restoring ATP synthesis impaired by neurotoxins like MPTP [1] [8].
STA suppresses hepatocellular carcinoma (HCC) by targeting aerobic glycolysis (Warburg effect). RNA sequencing of STA-treated Hep3B cells shows downregulation of GLUT1 (glucose transporter) and glycolytic enzymes (PKM2, LDHA). GC-MS analysis confirms reduced glucose uptake and lactate production, leading to ATP depletion. In vivo, STA (50 mg/kg) reduces tumor volume by 65% in xenograft models by starving tumors of glycolytic energy [7].
Table 1: STA-Mediated Glycolysis Modulation in HCC Cells
Glycolytic Parameter | Control Cells | STA-Treated Cells | Change |
---|---|---|---|
Glucose Uptake | 100% | 42% | ↓ 58% |
Lactate Production | 100% | 35% | ↓ 65% |
ATP Levels | 100% | 48% | ↓ 52% |
PKM2 Expression | 100% | 30% | ↓ 70% |
STA silences oncogenes via histone deacetylase (HDAC) inhibition. In HCCLM3 cells, it upregulates miR-375, which targets the 3’UTR of MYC mRNA, reducing c-Myc protein levels by 80%. This disrupts c-Myc–dependent transcription of cyclins and CDKs, inducing G₁/S cell-cycle arrest. Chromatin immunoprecipitation confirms enhanced H3K9 acetylation at CDKN1A (p21) promoter regions, activating this tumor suppressor [7].
STA inhibits epithelial-mesenchymal transition (EMT) by downregulating Twist1 and Snail transcription factors. In metastatic HCC cells, it upregulates E-cadherin (300%) while suppressing N-cadherin and vimentin (70–80%). This blocks matrix metalloproteinase (MMP-2/9) secretion, reducing invasion in vitro by 90% [7].
STA disrupts NLRP3 inflammasome assembly in macrophages by blocking ASC speck formation and caspase-1 activation. In LPS-primed cells, STA prevents K⁺ efflux and mitochondrial ROS generation, key triggers of NLRP3 activation. Consequently, IL-1β and IL-18 secretion decreases by 75–90% in models of gout and atherosclerosis [5] [10]. STA also promotes autophagy-mediated clearance of damaged mitochondria, reducing NLRP3 stimuli [10].
STA shifts macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes. In RAW264.7 cells, it suppresses IFN-γ–induced M1 markers (iNOS, IL-6, TNF-α) while enhancing IL-4–driven M2 markers (Arg-1, TGF-β, IL-10). This is mediated via STAT6 activation and NF-κB inhibition. In murine asthma models, STA reduces lung M1 macrophages by 60%, ameliorating airway hyperresponsiveness [4] [6].
Table 2: STA-Induced Macrophage Polarization Markers
Phenotype | Key Markers | STA Effect | Signaling Pathway |
---|---|---|---|
M1 | iNOS, IL-6, TNF-α | ↓ 70–85% | NF-κB / STAT1 |
M2a | Arg-1, TGF-β, IL-10 | ↑ 200–300% | STAT6 / PPARγ |
M2c | CCL18, MerTK | ↑ 150% | IL-10R / STAT3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0